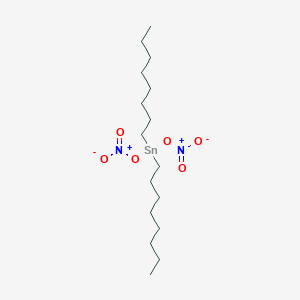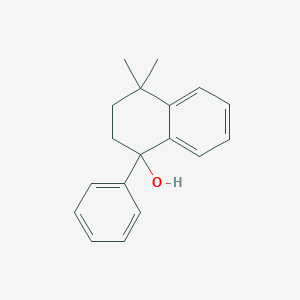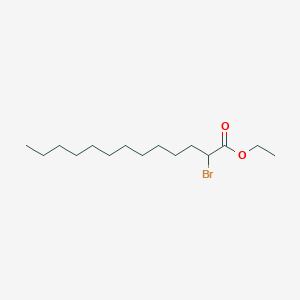
3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C10H12F3NO It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a trifluoroethyl group (-CF3CH2-) attached to an aniline backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3-methoxyaniline with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 3-methoxyaniline and 2,2,2-trifluoroethylamine.
Catalyst: Commonly used catalysts include iron porphyrin or other transition metal complexes.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating the reaction mixture to temperatures around 60-80°C for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group may participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-(trifluoromethyl)aniline
- 3-Methoxy-N-(2,2,2-trifluoroethyl)aniline
- 4-Methyl-N-(2,2,2-trifluoroethyl)aniline
Uniqueness
3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both methoxy and trifluoroethyl groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
60036-83-1 |
|---|---|
Fórmula molecular |
C10H12F3NO |
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
3-methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C10H12F3NO/c1-14(7-10(11,12)13)8-4-3-5-9(6-8)15-2/h3-6H,7H2,1-2H3 |
Clave InChI |
WNBBYJNHBGAOLR-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(F)(F)F)C1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)









